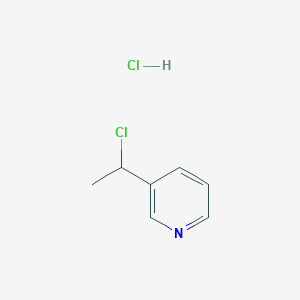

3-(1-Chloroethyl)pyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-chloroethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXFGOFMNUTNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97516-11-5 | |

| Record name | 3-(1-chloroethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 3 1 Hydroxyethyl Pyridine:the Precursor Alcohol, 3 1 Hydroxyethyl Pyridine, Can Be Synthesized Via Two Primary Routes:

Reduction of 3-Acetylpyridine (B27631): The ketone functionality of 3-acetylpyridine is reduced to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride.

Grignard Addition to 3-Pyridinecarboxaldehyde (B140518): An alternative route involves the reaction of 3-pyridinecarboxaldehyde with a methyl organometallic reagent, such as methylmagnesium bromide, to form the desired alcohol. chemicalbook.com This reaction yielded 3-(1-hydroxyethyl)pyridine (B1215103) in 76% yield. chemicalbook.com

Chlorination of 3 1 Hydroxyethyl Pyridine:the Conversion of the Secondary Hydroxyl Group of 3 1 Hydroxyethyl Pyridine to a Chloride is a Standard Transformation. a Common and Effective Reagent for This is Thionyl Chloride Socl₂ .google.comthe Reaction is Typically Performed in an Inert Solvent. the Mechanism of This Chlorination is Dependent on the Reaction Conditions.

Advanced Synthetic Route Development and Optimization

Optimizing the synthesis of 3-(1-Chloroethyl)pyridine hydrochloride involves exploring catalytic methods, enhancing selectivity, and incorporating principles of green chemistry to improve efficiency and sustainability.

While stoichiometric reagents like thionyl chloride are effective, research into catalytic methods for chlorination is an active area.

Vapor-Phase Chlorination: The direct chlorination of alkylpyridines can be carried out in the vapor phase at high temperatures (350°C to 500°C). google.com This process can produce a mixture of chlorinated products, and the selectivity can be influenced by controlling reaction zones and temperatures. google.com

Catalytic Alcohol Oxidation: Ruthenium(II) and Manganese porphyrin complexes have been shown to catalyze the oxidation of alcohols using chlorite. rsc.orgprinceton.edu While these specific systems are for oxidation, they demonstrate the potential of transition metal catalysts to activate substrates for reactions involving chlorine-based reagents.

Catalytic Dechlorination: Conversely, bimetallic catalysts like Pd/Fe are effective for the dechlorination of chlorinated aromatic compounds. nih.gov Understanding the mechanism of these catalysts can provide insights into designing catalysts for the reverse chlorination reaction.

Modern organic synthesis offers a powerful toolkit for the precise and selective functionalization of pyridine rings, enabling the construction of complex precursors for molecules like this compound. These methods provide superior control over the position of functionalization (regioselectivity) and the tolerance of other functional groups (chemoselectivity).

Table 1: Advanced Methods for Regioselective Pyridine Synthesis

| Synthetic Method | Key Features | Catalyst/Reagent | Position(s) Functionalized | Reference(s) |

|---|---|---|---|---|

| Direct C-H Functionalization | Bypasses the need for pre-functionalized substrates; relies on dearomatization-rearomatization sequences. | Varies (e.g., organometallic catalysts) | Primarily meta (C-3) | nih.gov |

| Pyridyne Chemistry | Generation of highly reactive pyridyne intermediates allows for difunctionalization. Regioselectivity is controlled by directing groups. | Strong base (e.g., LDA), organomagnesium halides | C-3 and C-4 | nih.govnih.gov |

| Dearomatization of Pyridinium (B92312) Salts | Enantioselective 1,4-dearomatization using Grignard reagents and chiral copper catalysts. | Chiral Copper Complexes, Grignard Reagents | C-4 | acs.org |

| Negishi Cross-Coupling | Mild coupling of organozinc reagents with halo-pyridines to form C-C bonds. | Pd₂(dba)₃ / X-Phos | C-2 | organic-chemistry.org |

| Triborane (B₃H₇) Adducts | Activation of pyridine via adduct formation enables regioselective substitution under mild conditions. | B₃H₇ | Varies | researchgate.netrsc.org |

These advanced strategies allow for the assembly of highly functionalized pyridine cores that can be elaborated into the desired target compound with high precision.

Key considerations include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are particularly advantageous in this regard as they reduce intermediate separation steps and solvent usage. nih.gov

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste generation. researchgate.net For instance, developing a catalytic alternative to thionyl chloride for the alcohol-to-chloride conversion would be a significant green improvement.

Safer Solvents and Reaction Conditions: Traditional organic syntheses often use hazardous solvents. Green approaches favor the use of safer alternatives like water or ethanol, or even solvent-free conditions. nih.govresearchgate.net Furthermore, techniques like microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption, leading to higher yields and purer products. rasayanjournal.co.innih.gov A comparison of microwave versus conventional heating for the synthesis of some pyridine derivatives showed significantly shorter reaction times (minutes vs. hours) and higher yields (e.g., 93% vs. 84%). nih.gov

Renewable Feedstocks: While not always immediately feasible, long-term green chemistry goals include the use of renewable starting materials derived from biomass to replace petrochemical feedstocks. numberanalytics.com

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.

Stereochemical Control in Synthesis of this compound

The primary strategy for achieving stereochemical control in the synthesis of this compound involves the asymmetric synthesis of its precursor, the chiral alcohol (R)- or (S)-1-(pyridin-3-yl)ethanol, followed by a stereospecific chlorination reaction. The final step is the formation of the hydrochloride salt.

Diastereoselective and Enantioselective Approaches

Enantioselective approaches are centered on the asymmetric reduction of the prochiral ketone, 3-acetylpyridine (B27631), to the corresponding chiral secondary alcohol. This transformation is a critical step where the stereocenter is established. Various catalytic systems have been developed to achieve high enantioselectivity in this reduction.

One effective method involves the use of borane (B79455) reagents in the presence of a chiral catalyst. For instance, the asymmetric reduction of 3-acetylpyridine can be carried out using a borane-dimethyl sulfide (B99878) complex (BH3-SMe2) with a catalytic amount of a chiral spiroborate ester derived from diphenylprolinol and ethylene (B1197577) glycol. This approach has been shown to produce the corresponding 1-(3-pyridyl)ethanol with high enantiomeric excess (ee). The reaction is typically performed at room temperature, and the enantiopure alcohol can be isolated after quenching and purification.

Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are also powerful methods for the enantioselective reduction of pyridyl ketones. thieme-connect.com For example, rhodium complexes with chiral ligands, such as Binapine, have been successfully employed for the asymmetric hydrogenation of 2-pyridine ketones, achieving excellent enantioselectivities under mild conditions. acs.org While this has been demonstrated for 2-substituted pyridines, the principle is applicable to 3-acetylpyridine. Transfer hydrogenation, often utilizing a hydrogen source like isopropanol (B130326) or formic acid in the presence of a chiral ruthenium or rhodium catalyst, offers another mild and efficient route to chiral pyridyl alcohols. thieme-connect.com

The following table summarizes representative results for the enantioselective reduction of 3-acetylpyridine to 1-(pyridin-3-yl)ethanol.

| Catalyst/Method | Reducing Agent | Solvent | Temp. (°C) | Enantiomeric Excess (ee) (%) | Reference |

| Spiroborate ester from diphenylprolinol (10 mol%) | BH3-SMe2 | THF | RT | >95 | nih.gov |

| Oxazaborolidine from chiral lactam alcohol (10 mol%) | BH3-THF | THF | RT | 91-98 (for analogous aryl ketones) | rsc.org |

Once the chiral alcohol, 1-(pyridin-3-yl)ethanol, is obtained with high enantiopurity, the subsequent step is its conversion to the corresponding chiral chloride, 3-(1-chloroethyl)pyridine. The stereochemical outcome of this chlorination is critical. The use of thionyl chloride (SOCl₂) is a common method for this transformation. The stereochemistry of this reaction is highly dependent on the reaction conditions. orgosolver.com

With Inversion of Configuration (SN2 mechanism): When the reaction is carried out in the presence of a base like pyridine, the mechanism typically proceeds through an SN2 pathway, resulting in the inversion of the stereocenter. masterorganicchemistry.com The pyridine activates the intermediate chlorosulfite ester, making it susceptible to backside attack by the chloride ion. masterorganicchemistry.com

With Retention of Configuration (SNi mechanism): In the absence of pyridine, the reaction can proceed with retention of configuration via an SNi (nucleophilic substitution internal) mechanism. masterorganicchemistry.com More recently, the use of thionyl chloride with a catalytic amount of titanium(IV) chloride has been shown to favor retention of configuration for various chiral alcohols. nih.gov

The Appel reaction, using triphenylphosphine (B44618) and a chlorine source like carbon tetrachloride, is another method for converting alcohols to chlorides and typically proceeds with inversion of configuration. orgosolver.com

The final step involves the formation of the hydrochloride salt by treating the chiral 3-(1-chloroethyl)pyridine base with hydrogen chloride, often as a solution in an inert solvent like dichloromethane (B109758) or ether, to precipitate the salt. rsc.org

Chiral Auxiliary and Organocatalytic Methods

Chiral Auxiliary Methods

The use of chiral auxiliaries represents a powerful strategy for diastereoselective synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent reaction, after which it is removed. For the synthesis of this compound, a chiral auxiliary could theoretically be attached to the pyridine nitrogen or incorporated into a reagent that delivers a chloroethyl group. However, specific examples of the use of chiral auxiliaries for the direct diastereoselective synthesis of this particular compound are not well-documented in the reviewed literature. General principles of chiral auxiliary-mediated reductions of ketones are known, where the auxiliary biases the delivery of a hydride reagent to one face of the carbonyl group. osi.lv

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of the chiral precursor, 1-(pyridin-3-yl)ethanol, organocatalytic transfer hydrogenation is a relevant approach. rsc.org This method often employs a chiral amine or a phosphoric acid derivative as the catalyst and a Hantzsch ester as the hydride source. princeton.edu The catalyst activates the ketone, and the chiral environment dictates the facial selectivity of the hydride transfer, leading to an enantiomerically enriched alcohol. For example, imidazolidinone catalysts have been successfully used for the enantioselective reduction of α,β-unsaturated aldehydes, and this principle can be extended to the reduction of ketones. princeton.edu

While direct organocatalytic methods for the synthesis of this compound are not specifically reported, the enantioselective synthesis of its alcohol precursor through organocatalytic reduction of 3-acetylpyridine is a viable and well-established strategy.

Reaction Mechanisms and Pathways of 3 1 Chloroethyl Pyridine Hydrochloride

Nucleophilic Substitution Reactions at the Chloroethyl Center

The carbon atom bonded to the chlorine in the 1-chloroethyl group is an electrophilic center and is susceptible to attack by nucleophiles, leading to substitution of the chlorine atom. The mechanism of this substitution can proceed through different pathways, primarily the SN1 and SN2 mechanisms.

The competition between SN1 and SN2 pathways is governed by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. masterorganicchemistry.com 3-(1-Chloroethyl)pyridine (B12285861) is a secondary alkyl halide, which can undergo substitution by either mechanism. askthenerd.com

SN2 Pathway: This is a single-step (concerted) mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. askthenerd.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org For 3-(1-Chloroethyl)pyridine, this pathway would be favored by strong, unhindered nucleophiles in polar aprotic solvents. However, the presence of the pyridinium (B92312) ring and the methyl group creates some steric hindrance around the reaction center, which might slow down an SN2 reaction compared to a primary halide.

SN1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a secondary carbocation. This carbocation would then be rapidly attacked by a nucleophile. masterorganicchemistry.com The stability of this carbocation is a crucial factor. The adjacent pyridinium ring is strongly electron-withdrawing, which would destabilize a neighboring carbocation, making the SN1 pathway less favorable than for a typical secondary alkyl halide. However, if the reaction is run with the free base form of the pyridine (B92270), the nitrogen's lone pair could potentially stabilize the carbocation through resonance, although this effect is less pronounced for a meta-substituted pyridine.

SN2' Pathway: This is a variation of the SN2 reaction that can occur in allylic or similar systems where the nucleophile attacks at a vinylic carbon, leading to a shift of the double bond and expulsion of the leaving group from an adjacent carbon. For 3-(1-Chloroethyl)pyridine hydrochloride itself, this pathway is not directly applicable as there is no adjacent double bond to the chloroethyl group. However, if elimination were to occur first, forming 3-vinylpyridine (B15099), subsequent reactions could involve pathways analogous to nucleophilic addition.

Given the secondary nature of the halide and the electronic destabilization of the potential carbocation by the pyridinium ring, it is likely that nucleophilic substitution on this compound would preferentially proceed via an SN2 mechanism , especially with strong nucleophiles. The SN1 pathway would be highly disfavored due to the electronic effect of the positively charged nitrogen.

Table 1: Factors Influencing SN1 vs. SN2 Reactions for this compound

| Factor | Favors SN1 | Favors SN2 | Likely Outcome for 3-(1-Chloroethyl)pyridine HCl |

| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary, but carbocation is destabilized. Favors SN2. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻) | Depends on reagent, but SN2 requires a strong nucleophile. |

| Solvent | Polar Protic | Polar Aprotic | SN2 favored in polar aprotic solvents. libretexts.org |

| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) | Chloride is a reasonably good leaving group. |

The choice of solvent has a profound impact on the rates of nucleophilic substitution reactions. libretexts.orgpressbooks.pub

Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding. They are excellent at solvating both cations and anions. These solvents stabilize the carbocation intermediate in an SN1 reaction and also solvate the leaving group, thus favoring the SN1 pathway. libretexts.org

Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess dipoles but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions. This leaves the nucleophile less "caged" by solvent molecules and therefore more reactive, which favors the SN2 pathway. libretexts.orgpressbooks.pub

For this compound, an SN2 reaction would be fastest in a polar aprotic solvent. An SN1 reaction, were it to occur, would be accelerated by polar protic solvents.

Table 2: Predicted Relative Rates of Substitution in Different Solvents

| Solvent | Solvent Type | Expected Predominant Mechanism | Predicted Relative Rate |

| Water | Polar Protic | SN1 (if possible), Solvolysis | Slow (Carbocation destabilized) |

| Ethanol | Polar Protic | SN1 (if possible), Solvolysis | Slow (Carbocation destabilized) |

| Acetone | Polar Aprotic | SN2 | Fast |

| DMSO | Polar Aprotic | SN2 | Very Fast |

| Hexane | Non-polar | - | Very Slow / No Reaction |

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The pyridine ring is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com

In the case of this compound, the pyridine ring already has a substituent, the 1-chloroethyl group, and the nitrogen is protonated. Both of these influence where a new electrophile will attack.

The Pyridinium Nitrogen: The positive charge on the nitrogen atom strongly deactivates the ring, making EAS reactions difficult and requiring harsh conditions. youtube.com This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions. Therefore, electrophilic attack is directed to the meta positions (C3, C5). quora.comquora.com Since the existing substituent is at C3, incoming electrophiles would be directed to C5.

Therefore, both the pyridinium nitrogen and the deactivating 1-chloroethyl group work in concert to direct any potential electrophilic substitution to the C5 position .

The protonated nitrogen atom in the pyridinium moiety has a powerful electron-withdrawing inductive effect. This reduces the electron density of the entire ring system, making it much less nucleophilic and thus less reactive towards electrophiles. youtube.comrsc.org Reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on pyridine and its salts because the Lewis acid catalyst coordinates with the nitrogen lone pair, adding further deactivation. quora.com For other EAS reactions like nitration or sulfonation, very harsh conditions are required, and yields are often low.

Elimination Reactions and Formation of Unsaturated Intermediates

This compound can undergo elimination of hydrogen chloride (HCl) to form an alkene, specifically 3-vinylpyridine . sigmaaldrich.comnih.gov This reaction is a β-elimination and typically requires a base to remove a proton from the methyl group (the β-carbon).

The mechanism of elimination can be either E1 or E2.

E2 Mechanism: This is a concerted, one-step process where the base removes a β-hydrogen at the same time the chloride leaving group departs. This pathway is favored by strong, bulky bases and is often in competition with the SN2 reaction.

E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. Since this carbocation is destabilized, the E1 pathway is unlikely for this compound.

The most probable pathway for the formation of 3-vinylpyridine from 3-(1-Chloroethyl)pyridine is the E2 mechanism , promoted by the addition of a strong, non-nucleophilic base. The use of a bulky base would favor elimination over substitution.

Mechanistic Studies of E1 and E2 Pathways

Elimination reactions, which result in the formation of an alkene, are expected to be a significant pathway for this compound. These reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).

The E1 pathway is a two-step process. The initial and rate-determining step involves the departure of the leaving group (chloride ion) to form a secondary carbocation. This carbocation is stabilized by the adjacent pyridine ring. In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com The use of a weak base and a polar protic solvent would favor the E1 mechanism. youtube.com

The E2 pathway , in contrast, is a concerted, one-step reaction. A strong base removes a proton from the carbon adjacent to the one bearing the chlorine atom, while simultaneously, the chloride ion leaves, and the double bond is formed. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com Strong, sterically hindered bases and aprotic solvents typically favor the E2 mechanism. khanacademy.org

A key distinguishing factor between these pathways for this compound would be the strength of the base employed. youtube.com Strong bases would favor the E2 pathway, while weak bases or solvolysis conditions would favor the E1 pathway.

Table 1: Predicted Factors Influencing E1 vs. E2 Pathways for this compound

| Factor | Favors E1 Pathway | Favors E2 Pathway |

| Base | Weak base (e.g., H₂O, ROH) | Strong, non-nucleophilic base (e.g., t-BuOK) |

| Solvent | Polar protic (e.g., ethanol, water) | Aprotic polar (e.g., DMSO, DMF) or aprotic nonpolar (e.g., THF) |

| Substrate | Formation of a stable secondary carbocation | Steric hindrance around the reaction center |

| Temperature | Higher temperatures generally favor elimination over substitution | Higher temperatures generally favor elimination |

Control over Regioselectivity in Elimination Products

Elimination from this compound can potentially lead to two different regioisomeric alkene products: 3-vinylpyridine (the Zaitsev product, more substituted) and 3-ethylidenepyridine (a less common isomer). The control over which product is formed is known as regioselectivity.

According to Zaitsev's rule , in most elimination reactions, the more substituted (and therefore more stable) alkene is the major product. youtube.com For this compound, this would be 3-vinylpyridine. This outcome is generally favored under thermodynamic control, which is typical for E1 reactions where a stable carbocation intermediate is formed.

However, under certain conditions, the Hofmann product (the less substituted alkene) can be favored. This is often observed when using a sterically hindered base in an E2 reaction. The bulky base will preferentially abstract the more accessible proton from the less sterically hindered carbon.

Table 2: Predicted Regiochemical Outcome in Elimination Reactions

| Condition | Predicted Major Product | Rationale |

| E1 Conditions (e.g., weak base, heat) | 3-Vinylpyridine (Zaitsev) | Formation of the more stable alkene via a carbocation intermediate. |

| E2 Conditions (e.g., strong, non-bulky base like EtO⁻) | 3-Vinylpyridine (Zaitsev) | Formation of the more stable alkene. |

| E2 Conditions (e.g., strong, bulky base like t-BuOK) | Potential for increased formation of the Hofmann product | Steric hindrance favors abstraction of the less hindered proton. |

Cycloaddition and Rearrangement Processes Involving this compound

Beyond simple elimination, the structure of this compound allows for the possibility of more complex intramolecular reactions.

Intramolecular Cyclization Studies

Intramolecular cyclization would involve the nitrogen of the pyridine ring acting as a nucleophile to displace the chloride, forming a five-membered aziridinium-like ring structure. However, for the pyridine nitrogen to act as an effective nucleophile, it would need to be in its free base form, not the protonated hydrochloride form. Therefore, treatment of this compound with a non-nucleophilic base to deprotonate the pyridine nitrogen would be a prerequisite for such a cyclization.

The feasibility of this cyclization would also depend on the energetic favorability of forming the resulting bicyclic system. While five-membered rings are generally stable, the strain in the resulting fused ring system would be a significant factor. There is no specific literature found detailing this particular intramolecular cyclization.

Rearrangement Pathways under Specific Reaction Conditions

Carbocation rearrangements are a hallmark of reactions proceeding through an E1 mechanism. youtube.com If this compound undergoes an E1 reaction, the initially formed secondary carbocation could potentially rearrange to a more stable carbocation. However, in this specific case, the secondary carbocation is already stabilized by the adjacent aromatic pyridine ring. A hydride shift to the adjacent methyl group would result in a primary carbocation, which is significantly less stable. Therefore, rearrangement of the carbocation intermediate is considered unlikely under typical E1 conditions.

Computational and Theoretical Studies of 3 1 Chloroethyl Pyridine Hydrochloride

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(1-Chloroethyl)pyridine (B12285861) hydrochloride, these investigations would focus on its electronic landscape, which dictates its chemical behavior.

Molecular orbital (MO) theory provides a detailed picture of the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For 3-(1-Chloroethyl)pyridine hydrochloride, the HOMO is expected to be localized primarily on the pyridine (B92270) ring, which is rich in π-electrons. The LUMO, conversely, would likely be distributed over the pyridine ring and the C-Cl antibonding orbital of the chloroethyl group. Protonation of the pyridine nitrogen would lower the energy of both the HOMO and LUMO, making the ring less susceptible to electrophilic attack but potentially activating the chloroethyl group for nucleophilic substitution.

Computational methods like Density Functional Theory (DFT) are commonly used to calculate these properties. For instance, a computational study on 4-chloromethyl pyridine hydrochloride, a related isomer, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine its electronic properties. ijcrt.org Similar calculations for this compound would yield precise energy values and visualizations of the HOMO and LUMO distributions.

Table 1: Illustrative Frontier Orbital Energies for Substituted Pyridines (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.45 | 6.33 |

| 3-Methylpyridine | -6.65 | -0.38 | 6.27 |

| 3-(1-Chloroethyl)pyridine | -6.85 | -1.10 | 5.75 |

| 3-(1-Chloroethyl)pyridine HCl | -7.50 | -1.80 | 5.70 |

Note: The data in this table is illustrative and based on general trends for pyridine derivatives. Actual values would require specific calculations for this compound.

The distribution of electron density in a molecule is key to understanding its polarity and how it will interact with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. In this compound, the protonated nitrogen atom will bear a significant positive charge. The chlorine atom, being highly electronegative, will draw electron density, creating a partial positive charge on the adjacent carbon atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show a large positive potential (blue region) around the N-H group and the chloroethyl group's alpha-carbon, indicating susceptibility to nucleophilic attack. A negative potential (red region) would be expected around the chlorine atom, reflecting its high electron density. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. Computational studies on related pyridine derivatives have effectively used MEP maps to identify these reactive sites. ijcrt.org

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with these transformations.

The synthesis of this compound likely involves the chlorination of 3-(1-hydroxyethyl)pyridine (B1215103). A common chlorinating agent is thionyl chloride. Computational modeling can map the entire reaction coordinate for this process. This involves:

Formation of a chlorosulfite intermediate.

Intramolecular or intermolecular attack by the chloride ion.

Departure of sulfur dioxide and a chloride ion.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides insight into the reaction kinetics. For example, the reaction of 3-pyridinemethanol (B1662793) with thionyl chloride is a known step in the synthesis of the related 3-(chloromethyl)pyridine (B1204626) hydrochloride. google.com

If the synthesis involves a catalyst, computational methods can be used to model the entire catalytic cycle. This is particularly relevant for reactions that might be used to synthesize the precursor, 3-(1-hydroxyethyl)pyridine, such as the catalytic reduction of 3-acetylpyridine (B27631). DFT calculations can identify the structure of the catalyst-substrate complex, map the bond-breaking and bond-forming steps, and determine the energy of the transition states for each step in the cycle. This level of detail is crucial for understanding catalyst efficiency and for designing improved catalysts.

Conformational Analysis and Stereoelectronic Effects

The 3-(1-Chloroethyl) substituent is attached to the pyridine ring via a rotatable single bond, and the chloroethyl group itself has a chiral center. This gives rise to different possible spatial arrangements, or conformations, of the molecule.

Conformational analysis of this compound would involve mapping the potential energy surface as a function of the torsion angles around the C-C and C-N bonds. This would reveal the most stable (lowest energy) conformations. It is expected that steric hindrance between the chloroethyl group and the hydrogen atom at the 2-position of the pyridine ring will be a significant factor in determining the preferred conformation.

Furthermore, stereoelectronic effects, such as hyperconjugation, can influence conformational stability. For instance, an anti-periplanar arrangement of the C-H bond on the pyridine ring and the C-Cl bond might be stabilized by a hyperconjugative interaction between the C-H σ orbital and the C-Cl σ* antibonding orbital. The protonation of the nitrogen atom can also influence conformational preferences through electrostatic interactions. nih.gov Studies on substituted piperidines have shown that protonation can significantly alter the conformational equilibrium, often favoring the conformer where the substituent is axial due to favorable electrostatic interactions. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| 4-Chloromethyl pyridine hydrochloride |

| 3-Methylpyridine |

| 3-(1-Chloroethyl)pyridine |

| 3-(1-Hydroxyethyl)pyridine |

| Thionyl chloride |

| Sulfur dioxide |

| 3-Pyridinemethanol |

| 3-Acetylpyridine |

Rotational Barriers and Preferred Conformations

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the chiral carbon of the ethyl group to the pyridine ring. The presence of the protonated nitrogen in the pyridine ring and the substituents on the ethyl group introduces steric and electronic factors that govern the stability of different rotational isomers (rotamers).

Theoretical studies on similar aromatic compounds indicate that the presence of electron-withdrawing or -donating groups can significantly influence rotational barriers. nih.gov For this compound, the key dihedral angle is that which describes the orientation of the chloroethyl substituent relative to the plane of the pyridine ring. The preferred conformations will be those that minimize steric hindrance and optimize electrostatic interactions.

Table 1: Postulated Stable Conformations of this compound

| Conformer | Dihedral Angle (H-C-C-Cl) | Description | Postulated Stability |

| Staggered (Anti-periplanar) | ~180° | The chlorine atom is positioned opposite to the hydrogen on the chiral carbon, minimizing steric clash with the pyridine ring. | Likely most stable due to minimized steric repulsion. |

| Staggered (Gauche) | ~60° and ~300° | The chlorine atom is positioned at a 60° angle to the hydrogen on the chiral carbon. | Potentially stable, but likely higher in energy than the anti-periplanar conformer due to some steric interaction. |

| Eclipsed | ~0°, ~120°, ~240° | The chlorine atom is aligned with a substituent on the adjacent carbon, leading to significant steric strain. | Likely represent rotational barriers (transition states) rather than stable conformations. |

This table is a theoretical representation based on general principles of conformational analysis, as direct computational data for this compound is not available.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard tools for calculating the potential energy surface associated with bond rotation. nih.gov For a molecule like this compound, these calculations would likely reveal that the staggered conformations are energy minima, while the eclipsed conformations correspond to energy maxima, representing the rotational barriers. The height of these barriers is a critical parameter for understanding the molecule's dynamic behavior.

Intramolecular Interactions and Their Influence on Reactivity

The chemical behavior and stability of this compound are significantly influenced by a variety of intramolecular interactions. The protonation of the pyridine nitrogen introduces a positive charge, which has a profound effect on the electronic distribution throughout the molecule.

One of the most significant intramolecular interactions is the potential for hydrogen bonding. In the solid state, it is conceivable that the acidic proton on the pyridinium (B92312) nitrogen could form a hydrogen bond with the chloride counter-ion. researchgate.net Furthermore, weak C-H···Cl intramolecular interactions may also contribute to the stability of certain conformations.

The reactivity of the chloroethyl side chain is also modulated by the electron-withdrawing nature of the protonated pyridine ring. This effect can influence the stability of any potential carbocation intermediate that might form during nucleophilic substitution reactions at the chiral center. Computational studies on related systems have shown that intramolecular cation-π interactions, where the positively charged nitrogen interacts with the π-system of an aromatic ring, can play a role in stabilizing specific conformations. researchgate.net While not a direct cation-π interaction within the same ring, the electrostatic influence of the pyridinium cation is a key factor.

Table 2: Key Intramolecular Interactions in this compound

| Interaction Type | Description | Potential Influence on Reactivity |

| Electrostatic Interactions | The dominant forces due to the positive charge on the pyridinium nitrogen and the electronegative chlorine atom. | Influences the acidity of the pyridinium proton and the electrophilicity of the carbon bearing the chlorine atom. |

| Steric Hindrance | Repulsive interactions between the chloroethyl group and the pyridine ring. | Dictates the preferred rotational conformations and can hinder the approach of reactants. |

| Hydrogen Bonding | Potential for N-H···Cl⁻ intermolecular hydrogen bonds in the solid state and weak C-H···Cl intramolecular interactions. | Stabilizes the crystal lattice and can influence conformational preference. |

| Hyperconjugation | Interaction of the C-H and C-Cl bonding orbitals with the π-system of the pyridine ring. | Can subtly affect bond lengths and rotational barriers. |

This table is a qualitative summary based on the principles of intramolecular forces, as specific computational data for the title compound is unavailable.

Solvent Effects Modeling in Reaction Dynamics

The behavior of this compound in solution is expected to be heavily influenced by the nature of the solvent. Computational modeling of solvent effects is crucial for understanding its reactivity and conformational preferences in a condensed phase.

Two primary models are used to simulate solvent effects: implicit and explicit solvent models.

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the solute's electronic structure and geometry. For an ionic compound like this compound, these models would predict significant stabilization in polar solvents due to favorable electrostatic interactions.

Explicit Solvent Models: These models involve including a number of individual solvent molecules in the computational simulation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models. Molecular dynamics (MD) simulations with explicit solvent molecules can provide detailed insights into the solvation shell structure and the dynamics of solute-solvent interactions. nih.govnih.gov For this compound in a protic solvent like water or methanol, explicit models would be necessary to accurately describe the hydrogen bonding between the pyridinium proton and solvent molecules, as well as the solvation of the chloride ion.

The choice of solvent can dramatically affect the conformational equilibrium and reaction pathways. In polar aprotic solvents, ion pairing between the pyridinium cation and the chloride anion might be more significant, whereas in polar protic solvents, both ions will be well-solvated, potentially leading to different reactive intermediates. Computational studies on similar pyridinium salts have highlighted the importance of including explicit solvent molecules to accurately model the system's behavior.

Table 3: Comparison of Solvent Models for Studying this compound

| Model Type | Advantages | Disadvantages | Applicability |

| Implicit (Continuum) | Computationally inexpensive; good for initial geometric optimization and electronic property calculations. | Does not capture specific solute-solvent interactions like hydrogen bonding. | Useful for predicting general trends in different solvents and for preliminary conformational analysis. |

| Explicit | Accurately models specific interactions (e.g., hydrogen bonding); provides dynamic information. | Computationally very expensive; requires careful setup and analysis of simulation trajectories. | Essential for detailed understanding of reaction mechanisms in solution and the structure of the solvation shell. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 1 Chloroethyl Pyridine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(1-Chloroethyl)pyridine (B12285861) hydrochloride in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons, multi-dimensional NMR techniques are essential for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY): This 2D NMR technique identifies proton-proton (¹H-¹H) couplings within the molecule. For 3-(1-Chloroethyl)pyridine hydrochloride, a COSY spectrum would reveal correlations between the methine proton of the chloroethyl group and the adjacent methyl protons. Furthermore, it would show the coupling network among the aromatic protons on the pyridine (B92270) ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the methine carbon of the chloroethyl group would show a cross-peak with its attached proton, and each aromatic carbon would correlate with its corresponding aromatic proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between carbon and proton atoms (typically over two to three bonds). This technique is instrumental in establishing the connectivity between different parts of the molecule. In the case of this compound, HMBC correlations would be expected between the protons of the chloroethyl side chain and the carbons of the pyridine ring (specifically C3), confirming the position of the substituent on the ring.

The following table illustrates the expected, though hypothetical, ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.

| Atom | ¹H Chemical Shift (ppm) (Hypothetical) | ¹³C Chemical Shift (ppm) (Hypothetical) | Key HMBC Correlations (Hypothetical) |

| H2' | ~1.8 (d) | ~25 | C1', C3 |

| H1' | ~5.2 (q) | ~60 | C2', C3, C2, C4 |

| H2 | ~8.8 (s) | ~150 | C3, C4, C6 |

| H4 | ~8.2 (d) | ~140 | C2, C3, C5, C6 |

| H5 | ~7.6 (t) | ~125 | C3, C4, C6 |

| H6 | ~8.7 (d) | ~148 | C2, C4, C5 |

This data is illustrative and not based on published experimental results for this specific compound.

Solid-State NMR Applications for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. While no specific polymorphic studies on this compound are publicly available, ssNMR would be the primary method to investigate such phenomena. By analyzing the differences in chemical shifts and through-space dipolar couplings in the solid state, ssNMR can distinguish between different polymorphs, providing insights into their unique packing arrangements and intermolecular interactions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula of the protonated free base is C₇H₉ClN⁺. HRMS would be able to confirm this by providing a measured mass that is very close to the calculated exact mass.

Table of Predicted High-Resolution Mass Spectrometry Data

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₉ClN⁺ | 142.0418 |

| [M+Na]⁺ | C₇H₈ClNNa⁺ | 164.0237 |

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Hypothetical Fragmentation Pathway of [M+H]⁺ (m/z 142.04)

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 142.04 | 106.07 | HCl | 3-Vinylpyridine (B15099) |

This data is illustrative and based on general principles of mass spectrometry.

X-Ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Determination and Unit Cell Parameters

While specific crystal structure data for 3-(Chloromethyl)pyridine (B1204626) hydrochloride is not extensively published in readily accessible literature, the Crystallography Open Database (COD) contains entries that include 3-(chloromethyl)pyridine as a component in crystal structures, indicating its use in the synthesis of more complex molecules. nih.gov For a compound like 3-(Chloromethyl)pyridine hydrochloride, a crystalline solid, the unit cell parameters would define the fundamental repeating unit of the crystal lattice. These parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ), which together define the crystal system (e.g., monoclinic, orthorhombic).

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Motifs

The way molecules are arranged in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. In the case of 3-(Chloromethyl)pyridine hydrochloride, the protonated pyridine ring and the chloride counter-ion are key players in forming a stable crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. The spectra exhibit characteristic bands corresponding to the vibrational modes of the molecule.

For 3-(Chloromethyl)pyridine hydrochloride, the vibrational spectra would be dominated by features arising from the pyridinium (B92312) ring, the chloromethyl group, and the N-H bond. The protonation of the pyridine nitrogen leads to characteristic shifts in the ring vibration frequencies compared to the free base. aps.org

FT-IR Spectroscopy: In the FT-IR spectrum, the N-H stretching vibration is expected to appear as a broad band in the region of 2500-3000 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinium ring are found in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group would be observed at lower frequencies, typically in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyridinium ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the ring is particularly prominent.

Table 2: Selected Vibrational Modes for 3-(Chloromethyl)pyridine Hydrochloride (Note: The assignments are based on typical frequency ranges for the respective functional groups and data for related compounds.)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2900-2500 | N-H stretching (pyridinium) |

| ~1630 | Pyridinium ring C=C/C=N stretching |

| ~1480 | Pyridinium ring C=C/C=N stretching |

| ~1040 | Pyridine ring breathing mode |

| ~750 | C-Cl stretching |

A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the fundamental vibrational modes and provides insights into the molecular structure and bonding. nih.govjocpr.com

Synthetic Utility and Application As a Building Block in Organic Synthesis

Incorporation into Complex Heterocyclic Frameworks

The construction of complex heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. While specific examples are not documented, 3-(1-chloroethyl)pyridine (B12285861) hydrochloride could theoretically serve as a synthon for such purposes.

Annulation reactions, which involve the formation of a new ring onto an existing one, could potentially utilize 3-(1-chloroethyl)pyridine hydrochloride. A plausible, though not explicitly reported, strategy would involve the initial substitution of the chloride with a nucleophile that contains a second reactive site. This could be followed by an intramolecular cyclization to form a new ring fused to the pyridine (B92270) core.

For instance, reaction with a binucleophile like a β-ketoester anion could lead to an intermediate that, upon activation, could cyclize. Ring expansion strategies are less direct and would likely involve multi-step sequences initiated by the functionalization of the chloroethyl group.

The synthesis of fused pyridine systems such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines often involves the cyclization of appropriately substituted pyridine precursors. nih.gov While there is no direct evidence of this compound being used for this purpose, one could envision its conversion to a more elaborated intermediate. For example, substitution of the chloride with an amine, followed by further functionalization of the pyridine ring, could set the stage for a subsequent cyclization to form a fused system. The synthesis of various fused pyridine derivatives has been reported from other chloro-substituted pyridines, highlighting the general potential of such building blocks. nih.govnih.govrsc.org

Role in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) and cascade (or tandem) reactions are powerful tools in synthetic chemistry for the efficient construction of complex molecules from simple starting materials in a single operation. nih.govgrowingscience.comacsgcipr.org

The direct participation of this compound in known MCRs is not described in the literature. However, one could theoretically design an MCR where the chloroethyl group acts as a reactive component. For example, an initial in situ substitution to form a more reactive intermediate, such as an organometallic species or an azide (B81097), could allow for its participation in subsequent reaction steps of an MCR. The development of novel MCRs often involves the creative combination of reactive functional groups. researchgate.netmdpi.com

Cascade reactions initiated by the functionalization of this compound are conceivable. A nucleophilic substitution could be designed to trigger a subsequent intramolecular event, such as a cyclization or rearrangement. For instance, reaction with a nucleophile containing a tethered alkene could potentially lead to a tandem substitution-cyclization sequence. While specific examples are lacking for this particular compound, the general principles of cascade reaction design are well-established. nih.govrsc.org

Precursor for Advanced Pyridine-Based Ligands and Organocatalysts

Pyridine-containing ligands are of immense importance in coordination chemistry and catalysis. Similarly, chiral pyridine derivatives are valuable as organocatalysts. nih.govbme.hu

The synthesis of such molecules often relies on the functionalization of pre-existing pyridine rings. This compound could serve as a starting material for this purpose. The chloroethyl group can be displaced by various nucleophiles, including amines, phosphines, and alkoxides, to introduce the 3-ethylpyridine (B110496) unit into a larger ligand or organocatalyst scaffold. For example, reaction with a chiral amine would lead to a new chiral pyridine-containing ligand. The synthesis of pyridine-based ligands from chloromethylpyridines is a common strategy. mdpi.comsemanticscholar.orgmdpi.comnih.gov

Design and Synthesis of Chiral Pyridine-Containing Ligands

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, with pyridine moieties being a frequent feature due to their coordinating ability with a wide range of metal centers. nih.govresearchgate.net The synthesis of chiral ligands often involves the introduction of stereogenic centers, and the 1-chloroethyl group on the pyridine ring of the title compound offers a direct handle for such modifications.

Although specific examples detailing the use of this compound for this purpose are scarce in the literature, one can envision its conversion into a variety of chiral ligands. For instance, nucleophilic substitution of the chloride by chiral amines or alcohols would readily introduce a stereocenter. The resulting chiral pyridine derivatives could then be incorporated into bidentate or multidentate ligand frameworks, such as those analogous to well-known P,N or N,N-ligands. The steric and electronic properties of these new ligands could be fine-tuned by modifying the substituents on the pyridine ring or the chiral side chain, a common strategy in ligand design to optimize catalytic performance. nih.gov

Exploration of Catalytic Performance in Asymmetric Transformations

The efficacy of newly synthesized chiral ligands is ultimately determined by their performance in asymmetric catalytic reactions. Chiral pyridine-based ligands have been successfully employed in a multitude of transformations, including hydrogenations, cross-coupling reactions, and hydrosilylations. nih.govnih.gov

While there is no specific data available on the catalytic performance of ligands derived directly from this compound, it is reasonable to hypothesize their potential utility. The performance of such ligands would be evaluated based on key parameters like enantiomeric excess (ee%), yield, and turnover number (TON) in model reactions. For example, a hypothetical chiral amino-alcohol ligand derived from this compound could be tested in the asymmetric transfer hydrogenation of ketones. The electronic nature of the pyridine nitrogen and the steric bulk provided by the chiral side chain would be critical in dictating the stereochemical outcome of the reaction.

A systematic study would be required to assess the catalytic activity and selectivity of these novel ligands. This would involve screening various metals, solvents, and reaction conditions to identify the optimal parameters for a given transformation.

| Hypothetical Ligand Type | Potential Asymmetric Transformation | Key Performance Metrics |

| Chiral Amino-alcohol Pyridine | Asymmetric Transfer Hydrogenation of Ketones | Enantiomeric Excess (ee%), Yield, TON |

| Chiral Diamine Pyridine | Asymmetric Michael Addition | Diastereoselectivity, Enantioselectivity |

| Chiral Phosphine-Pyridine (P,N) | Asymmetric Heck Reaction | Regioselectivity, Enantioselectivity |

This table represents a hypothetical exploration of potential applications and is not based on published experimental data for ligands derived from this compound.

Scaffold for Divergent Synthesis of Chemical Libraries

The demand for novel molecular entities in drug discovery and materials science has driven the development of strategies for the rapid generation of diverse compound libraries. csmres.co.uk Divergent synthesis, where a common intermediate is converted into a wide array of structurally distinct products, is a powerful approach in this context. whiterose.ac.uk The this compound scaffold is, in principle, well-suited for such synthetic endeavors.

Parallel Synthesis Approaches for Analogue Generation

Parallel synthesis allows for the simultaneous preparation of a large number of compounds in a spatially separated manner, typically in well-plate formats. nih.gov The reactive chloroethyl group of this compound can be subjected to a variety of nucleophilic substitution reactions in a parallel fashion. By reacting the scaffold with a diverse set of nucleophiles (e.g., amines, thiols, alcohols, carboxylates), a library of analogues with varying side chains can be rapidly generated.

Further diversification could be achieved by employing subsequent reactions on the pyridine ring or the newly introduced functional groups. This approach would enable the efficient exploration of the chemical space around the 3-substituted pyridine core.

| Nucleophile Class | Resulting Functional Group | Potential for Further Diversification |

| Primary/Secondary Amines | Tertiary Amines | N-alkylation, acylation |

| Thiols | Thioethers | Oxidation to sulfoxides/sulfones |

| Alcohols/Phenols | Ethers | Cleavage, functionalization of aryl rings |

| Carboxylates | Esters | Hydrolysis to acids, amidation |

This table illustrates a conceptual approach to parallel synthesis using the title compound and is not based on specific reported examples.

High-Throughput Screening of Synthetic Transformations

High-throughput screening (HTS) is an essential tool for the rapid evaluation of the biological activity or chemical properties of large compound libraries. nih.gov Once a library of compounds based on the this compound scaffold has been synthesized, HTS can be employed to identify "hits" with desired characteristics.

For instance, if the library is designed to target a specific biological receptor, the compounds would be screened for their binding affinity. Alternatively, in the context of materials science, the library could be screened for properties such as fluorescence or conductivity. The data obtained from HTS would provide valuable structure-activity relationships (SAR), guiding the design of next-generation compounds with improved properties. The amenability of pyridine-fused building blocks to high-throughput synthesis and subsequent profiling has been demonstrated for other scaffolds. whiterose.ac.ukresearchgate.net

Derivatization Strategies and Analogue Synthesis Based on 3 1 Chloroethyl Pyridine Hydrochloride

Functional Group Interconversions on the Chloroethyl Moiety

The chloroethyl group is the most reactive site for initial modifications, primarily through nucleophilic substitution of the chlorine atom, a good leaving group.

The secondary carbon atom bearing the chlorine is susceptible to attack by a wide range of nucleophiles, typically via an SN2 mechanism. vanderbilt.edu This reaction pathway allows for the introduction of various functional groups, leading to a broad spectrum of derivative compounds. Common nucleophiles include amines, azides, thiols, and cyanide.

For instance, the reaction of 3-(chloromethyl)pyridine (B1204626) hydrochloride, a closely related analogue, with various nitrogen-containing heterocycles like pyrrolidine, piperidine, and morpholine (B109124) proceeds via N-alkylation to yield the corresponding N-(3-pyridinylmethyl) derivatives in high yields. guidechem.com These reactions underscore the utility of the chloroalkylpyridine core in building more complex molecules. The introduction of an azide (B81097) group, for example, provides a precursor for the synthesis of amines via reduction or for use in click chemistry reactions. vanderbilt.edu

Table 1: Examples of Nucleophilic Substitution on Chloroalkylpyridines

| Nucleophile | Reagent Example | Product Type | Representative Yield (%) |

| Amine (secondary) | Pyrrolidine | N-alkylated amine | 87.1 |

| Amine (secondary) | Piperidine | N-alkylated amine | 85.5 |

| Thiol | Sodium hydrosulfide | Thiol | - |

| Azide | Sodium azide | Alkyl azide | - |

| Cyanide | Potassium cyanide | Nitrile | - |

Yields are based on reactions with 3-(chloromethyl)pyridine hydrochloride as a representative substrate. guidechem.com

The chloroethyl side chain can also undergo oxidation and reduction, although these transformations are less common than nucleophilic substitution. Oxidation of the secondary carbon, after conversion of the chloride to a hydroxyl group, would yield 3-acetylpyridine (B27631). This ketone is a valuable building block in its own right.

Reduction of the chloroethyl group can be achieved using various hydride reagents or through catalytic hydrogenation. This process would lead to the formation of 3-ethylpyridine (B110496), effectively removing the reactive chlorine handle. This can be a strategic step in a multi-step synthesis where the chloroethyl group's reactivity is no longer required.

Pyridine (B92270) Ring Functionalization and Modification

The pyridine ring, while electron-deficient, can be functionalized through modern synthetic methods, expanding the structural diversity of derivatives. rsc.org

Direct C-H activation has emerged as a powerful tool for functionalizing pyridines without pre-installation of a leaving group. beilstein-journals.org For 3-substituted pyridines, arylation often occurs selectively at the C4-position. nih.govresearchgate.net This regioselectivity is governed by the electronic properties of the C-H bonds and the directing influence of the substituent at the 3-position. The electron-withdrawing nature of the 1-chloroethyl group is expected to facilitate C-H activation at adjacent positions. Catalytic systems, often based on palladium or rhodium, are employed to achieve these transformations, allowing for the coupling of the pyridine core with various aryl or heteroaryl partners. beilstein-journals.orgnih.gov

Table 2: Regioselectivity in Direct C-H Arylation of Substituted Pyridines

| Pyridine Substrate | Position of Substituent | Position of C-H Arylation | Catalyst System Example | Reference |

| 3-Nitropyridine | 3 | C4 and C5 | Pd(OAc)₂/P(n-Bu)Ad₂ | nih.gov |

| 3-Fluoropyridine | 3 | C4 | Pd(OAc)₂/P(n-Bu)Ad₂ | nih.gov |

| 3-Chloropyridine | 3 | C4 | Pd(OAc)₂/P(n-Bu)Ad₂ | nih.gov |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org To utilize these reactions on the pyridine ring of 3-(1-chloroethyl)pyridine (B12285861), a halogen substituent (e.g., bromine or iodine) must typically be introduced onto the ring first. For example, bromination of the pyridine ring would provide a handle for subsequent Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. mdpi.comresearchgate.net

The general mechanism for these couplings involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling), and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgmdpi.com These reactions offer a reliable and modular approach to introduce a vast array of substituents onto the pyridine core.

Stereoselective Derivatization at Chiral Centers

The carbon atom attached to both the pyridine ring and the chlorine atom is a chiral center. Therefore, 3-(1-chloroethyl)pyridine hydrochloride exists as a racemic mixture of two enantiomers. This chirality presents opportunities for stereoselective synthesis, aiming to produce enantiomerically pure or enriched derivatives, which is often crucial for pharmaceutical applications.

One key strategy is the stereoselective replacement of the chlorine atom. This can be achieved through biocatalytic methods, such as using enzymes like dehydrogenases or transaminases, which can exhibit high enantioselectivity. nih.gov For example, the enzymatic reduction of related chloro ketones often proceeds with high enantiomeric excess to produce chiral chloroalcohols. nih.gov Similarly, nucleophilic substitution with an amine source can be performed stereoselectively to produce chiral amines like (R)- or (S)-1-(pyridin-3-yl)ethanamine. nih.govbldpharm.com

Another approach involves chemical methods, such as kinetic resolution, where one enantiomer of the starting material reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. The development of chiral ligands for transition metal catalysts also allows for asymmetric transformations on or involving the chiral center.

Control of Diastereoselectivity in Subsequent Reactions

The carbon atom bonded to the chlorine in 3-(1-chloroethyl)pyridine is a stereocenter. When this chiral compound undergoes a reaction that introduces a second stereocenter into the molecule, a pair of diastereomers is formed. Controlling the ratio of these diastereomers is a significant challenge in synthetic chemistry. The stereochemical outcome of nucleophilic substitution reactions at the chiral center is highly dependent on the reaction mechanism (Sₙ1 vs. Sₙ2) and experimental conditions.

Nucleophilic substitution at the secondary carbon of the chloroethyl group is subject to influence from the adjacent pyridine ring. The reaction can proceed through different pathways, and the predominance of one over the other dictates the stereochemical result.

Sₙ2 Mechanism: A bimolecular nucleophilic substitution (Sₙ2) reaction involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. To favor this pathway, conditions typically involve the use of a strong, non-bulky nucleophile, a polar aprotic solvent, and moderate temperatures.

Sₙ1 Mechanism: A unimolecular nucleophilic substitution (Sₙ1) mechanism proceeds through a planar carbocation intermediate. The subsequent attack by the nucleophile can occur from either face of the carbocation, leading to racemization (a mixture of inversion and retention of configuration). This pathway is favored by polar protic solvents, weaker nucleophiles, and conditions that stabilize the carbocation intermediate.

Theoretical studies on related systems, such as the nucleophilic substitution of chloropyridines and acyl chlorides with pyridine, highlight the complexity of these reactions, where frontier molecular orbitals (LUMO) play a key role in determining reactivity. rsc.orgnih.govwuxiapptec.com For 3-(1-chloroethyl)pyridine, the choice of nucleophile, solvent, and temperature are critical levers for controlling diastereoselectivity in subsequent synthetic steps.

| Factor | Condition Favoring Sₙ2 (Inversion) | Condition Favoring Sₙ1 (Racemization) | Rationale |

|---|---|---|---|

| Nucleophile | Strong, high concentration (e.g., N₃⁻, I⁻) | Weak, low concentration (e.g., H₂O, ROH) | A strong nucleophile is required for the concerted backside attack of the Sₙ2 mechanism. |

| Solvent | Polar Aprotic (e.g., DMSO, Acetone) | Polar Protic (e.g., Ethanol, Water) | Polar aprotic solvents stabilize the transition state of an Sₙ2 reaction, while polar protic solvents stabilize the carbocation intermediate of an Sₙ1 reaction. |

| Leaving Group | Good leaving group (Cl⁻ is moderate) | Excellent leaving group | A better leaving group facilitates the formation of the carbocation in the Sₙ1 pathway. |

| Temperature | Lower temperatures | Higher temperatures | Higher temperatures provide the energy needed to overcome the activation barrier for carbocation formation. |

Enantioselective Transformations of Chiral Derivatives

Starting with the racemic mixture of this compound, a key goal is often the synthesis of enantiomerically pure or enriched products. This can be achieved through enantioselective transformations that selectively react with one enantiomer of the starting material or a downstream derivative. Research into the asymmetric synthesis of related chiral piperidines demonstrates powerful strategies that could be adapted for this purpose. nih.gov

One prominent approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov While applied to pyridine for the synthesis of 3-substituted piperidines, the principle could be adapted. For instance, a derivative of 3-(1-chloroethyl)pyridine could be transformed into an organometallic reagent or an olefin and then participate in a cross-coupling reaction guided by a chiral ligand to yield an enantioenriched product.

Another strategy involves kinetic resolution. In this process, the racemic starting material is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This leaves the unreacted starting material enriched in the less reactive enantiomer, and the product enriched in the one derived from the more reactive enantiomer.

Alternatively, chiral auxiliaries can be employed. The racemic 3-(1-chloroethyl)pyridine could be reacted with a chiral alcohol, for example, to form a mixture of diastereomeric ethers. These diastereomers, having different physical properties, could then be separated by conventional methods like chromatography. Subsequent cleavage of the auxiliary would release the enantiomerically pure pyridine derivative.

Synthesis of Conjugates and Bioconjugates for Chemical Biology Research

The functionalization of 3-(1-chloroethyl)pyridine derivatives for conjugation to other molecules, particularly biomolecules, is a significant area of chemical biology. chemscene.com This process, known as bioconjugation, allows for the attachment of the pyridine-based moiety to proteins, nucleic acids, or other targeting ligands to create probes for biological imaging or therapeutic agents. nih.gov

A common strategy for bioconjugation involves modifying the initial derivative to introduce a bio-orthogonal functional group. For example, the chloride in 3-(1-chloroethyl)pyridine can be substituted with a nucleophile that contains a terminal carboxylic acid, often protected during the initial reaction.

A generalized synthetic pathway for creating a bioconjugate is outlined below:

Functionalization: The chloride is displaced by a bifunctional linker. An example would be reacting 3-(1-chloroethyl)pyridine with the protected form of 3-mercaptopropionic acid.

Deprotection: The protecting group on the carboxylic acid is removed.

Activation: The resulting carboxylic acid is activated to facilitate reaction with a biomolecule. A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Conjugation: The NHS-activated ester is a highly reactive intermediate that readily couples with primary amine groups found on proteins (e.g., on lysine (B10760008) residues) or on modified oligonucleotides to form a stable amide bond. nih.gov This reaction is typically performed in a buffered aqueous solution at or near physiological pH.

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 3-(1-Chloroethyl)pyridine, Protected linker (e.g., ethyl 3-mercaptopropionate) | Introduce a linker with a latent functional group. |

| 2 | Ester Hydrolysis | Base or Acid (e.g., LiOH, HCl) | Deprotect the carboxylic acid. |

| 3 | NHS Ester Formation | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | Activate the carboxylic acid for amine coupling. |

| 4 | Amine Coupling | Biomolecule with amine (e.g., protein, modified DNA) in buffer | Form a stable amide bond, creating the final bioconjugate. nih.gov |

This modular approach allows for the versatile attachment of the chiral pyridyl scaffold to a wide range of biological targets for research and diagnostic purposes.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for 3-(1-Chloroethyl)pyridine (B12285861) Hydrochloride Transformations

The reactivity of the chloroethyl group in 3-(1-Chloroethyl)pyridine hydrochloride makes it a prime candidate for a variety of catalytic transformations. Future research could focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.

One promising area is the exploration of heterogeneous catalysts . Solid-supported catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), offer significant advantages, including ease of separation from the reaction mixture and potential for catalyst recycling, which aligns with the principles of green chemistry. numberanalytics.com For instance, developing a zeolite-based catalyst for the nucleophilic substitution of the chlorine atom in this compound could lead to more sustainable industrial processes.

Another key direction is the advancement of chiral catalysis for enantioselective transformations. numberanalytics.com Since the carbon atom bonded to the chlorine is a stereocenter, the development of chiral catalysts could enable the synthesis of enantiomerically pure derivatives of this compound. This is particularly relevant for the pharmaceutical industry, where the chirality of a molecule can dramatically affect its biological activity. Transition metal complexes featuring chiral ligands could be designed to facilitate asymmetric reactions, yielding specific stereoisomers. numberanalytics.com

Furthermore, the investigation of novel rearrangement reactions could unlock new synthetic pathways. numberanalytics.com Catalytic systems that can induce specific rearrangements of the pyridine (B92270) scaffold or the chloroethyl side chain could lead to the formation of complex and novel molecular architectures that are otherwise difficult to access.

| Catalytic System Type | Potential Application for this compound | Key Advantages |

| Heterogeneous Catalysts (e.g., Zeolites, MOFs) | Nucleophilic substitution reactions at the chloroethyl group. | Catalyst recyclability, ease of product separation, improved sustainability. numberanalytics.com |

| Chiral Catalysts (e.g., Transition metal complexes with chiral ligands) | Enantioselective synthesis of specific stereoisomers. | Access to enantiomerically pure compounds for pharmaceutical applications. numberanalytics.com |

| Novel Rearrangement Catalysts | Formation of complex and unique molecular structures. | Access to novel chemical space and new pyridine derivatives. numberanalytics.com |

Expanding the Scope of Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern chemical synthesis. For this compound, future research should prioritize the development of more environmentally benign synthetic methods.